Lipophilicity (LogP) Benchmarking Against Mono-Propyl and Di-tert-Butyl Isomers
The target compound exhibits a calculated LogP of 4.10, which is 0.51 log units higher than the mono-substituted analog dihydrosafrole (5-propyl-1,3-benzodioxole, LogP ~3.59) and 0.09 log units higher than its same-formula isomer 4,7-ditert-butyl-1,3-benzodioxole (LogP 4.01) [1]. This difference corresponds to an approximately 3.2-fold increase in theoretical octanol-water partition coefficient relative to dihydrosafrole. The elevated lipophilicity is attributable to the additive contribution of the n-pentyl chain at the 5-position, which extends the hydrocarbon footprint beyond that achievable with a single propyl group or sterically compact tert-butyl substituents.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 4.10 |
| Comparator Or Baseline | Dihydrosafrole (CAS 94-58-6): LogP ~3.59; 4,7-Ditert-butyl-1,3-benzodioxole (CAS 76588-54-0): LogP 4.01 |
| Quantified Difference | ΔLogP = +0.51 vs. dihydrosafrole; ΔLogP = +0.09 vs. 4,7-ditert-butyl isomer |
| Conditions | Calculated LogP values from ChemSrc database using standardized estimation algorithms |
Why This Matters
Higher LogP directly correlates with increased membrane permeability and altered tissue distribution, making this compound functionally non-interchangeable with lower-logP analogs in any permeability-dependent application (e.g., cell-based assays, agrochemical formulations, in vivo studies).
- [1] Perflavory. Dihydrosafrole (94-58-6). logP (o/w): 3.587 (est); ChemSrc. 4,7-Ditert-butyl-1,3-benzodioxole (76588-54-0). LogP: 4.01030. View Source
